molecular formula C28H32N2O4S B4174243 N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE

N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE

Cat. No.: B4174243
M. Wt: 492.6 g/mol
InChI Key: HKIGBRJUOSAMQC-UHFFFAOYSA-N
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Description

N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a benzenesulfonamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4S/c1-22-13-14-26(34-2)27(19-22)35(32,33)30(25-11-7-4-8-12-25)21-28(31)29-17-15-24(16-18-29)20-23-9-5-3-6-10-23/h3-14,19,24H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGBRJUOSAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission . The pathways involved include the inhibition of enzyme activity and the modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE
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N-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-2-METHOXY-5-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE

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